molecular formula C21H26N4O5S B1205117 Ersentilide CAS No. 128264-20-0

Ersentilide

Cat. No.: B1205117
CAS No.: 128264-20-0
M. Wt: 446.5 g/mol
InChI Key: QZWUQVSQIFFFKY-UHFFFAOYSA-N
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Description

Ersentilide is a beta adrenergic receptor antagonist, primarily known for its antiarrhythmic properties. It is used in the treatment of atrial fibrillation and other cardiovascular conditions. The compound is characterized by its ability to block the rapid component of the delayed rectifier potassium channel (IKr) while also exhibiting weak beta adrenergic blockade .

Preparation Methods

The synthesis of Ersentilide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials to form the core phenyl ring structure.

    Introduction of functional groups: Functional groups such as the imidazole ring and the sulfonamide group are introduced through various chemical reactions, including nucleophilic substitution and sulfonation.

    Final assembly: The final step involves the coupling of the intermediate compounds to form this compound.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Ersentilide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced species, depending on the reagents and conditions used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ersentilide has a wide range of scientific research applications, including:

Mechanism of Action

Ersentilide exerts its effects by blocking the rapid component of the delayed rectifier potassium channel (IKr) and weakly blocking beta adrenergic receptors. This dual action helps to prolong the action potential duration and reduce heart rate, thereby preventing arrhythmias. The molecular targets of this compound include the potassium channels and beta adrenergic receptors, which are involved in regulating cardiac electrical activity .

Comparison with Similar Compounds

Ersentilide is unique in its combination of IKr blockade and weak beta adrenergic blockade. Similar compounds include:

    Sotalol: A beta adrenergic receptor antagonist with IKr blocking properties.

    Amiodarone: A multi-channel blocker with beta adrenergic receptor antagonism.

    Dofetilide: A selective IKr blocker without beta adrenergic receptor antagonism.

Compared to these compounds, this compound offers a balanced profile of IKr blockade and beta adrenergic receptor antagonism, making it a valuable option for managing arrhythmias .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUQVSQIFFFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869708
Record name N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128264-20-0
Record name N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128264-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK 3579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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